molecular formula C14H15N3OS B3019482 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 392288-53-8

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B3019482
CAS RN: 392288-53-8
M. Wt: 273.35
InChI Key: MGEMGDRWIUEQOU-UHFFFAOYSA-N
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Description

The compound N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic molecule that appears to be designed for use as a flavoring substance or for potential pharmacological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs are discussed. These compounds are generally synthesized for their potential applications in various fields, including flavoring agents in food and as pharmacological agents with possible anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with a key intermediate product. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, a methyl 3-methoxy-5-methylbenzoate is used as a key intermediate . Similarly, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide involves a coupling reaction followed by crystallization using a toluene and methanol mixture . These methods suggest that the synthesis of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide would also involve a series of carefully planned chemical reactions to ensure the correct assembly of the molecule.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various analytical techniques such as elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . The crystal structure provides insights into the molecular geometry, which can be compared with computational models to validate the structure. For example, the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction data . These techniques would be essential in analyzing the molecular structure of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide to ensure its correct synthesis.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. For instance, the presence of acetamide groups in the molecule suggests potential reactivity through nucleophilic substitution reactions or participation in hydrogen bonding . The pyrazole and thiophene rings may also engage in various chemical reactions, contributing to the compound's biological activity. The chemical reactions analysis would involve studying these functional groups and their interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques like thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These properties are crucial for understanding the stability, solubility, and overall behavior of the compound under different conditions. For example, the thermal stability can be assessed through thermogravimetric analysis, which would be important for the compound's use as a flavoring agent, as mentioned for a similar substance . The solubility and photostability are also important factors, especially if the compound is intended for use in food or as a pharmaceutical agent.

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-4-3-5-11(6-9)17-14(15-10(2)18)12-7-19-8-13(12)16-17/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEMGDRWIUEQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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